molecular formula C15H14Cl2OS B14237870 2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol CAS No. 400838-24-6

2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol

Cat. No.: B14237870
CAS No.: 400838-24-6
M. Wt: 313.2 g/mol
InChI Key: CEZXCVIDNPJEJO-UHFFFAOYSA-N
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Description

2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol is an organochlorine compound that has garnered interest due to its unique chemical structure and potential applications. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a methoxyethane backbone, with a thiol group at one end. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol typically involves the reaction of 4-chlorobenzyl chloride with sodium methoxide to form the intermediate 4-chlorobenzyl methoxyethane. This intermediate is then reacted with thiourea to introduce the thiol group, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A metabolite of DDT with similar chemical properties.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): Another metabolite of DDT, known for its persistence in the environment.

Uniqueness

2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol is unique due to the presence of the methoxyethane backbone and the thiol group, which are not found in the similar compounds listed above. These functional groups impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

400838-24-6

Molecular Formula

C15H14Cl2OS

Molecular Weight

313.2 g/mol

IUPAC Name

2-[bis(4-chlorophenyl)methoxy]ethanethiol

InChI

InChI=1S/C15H14Cl2OS/c16-13-5-1-11(2-6-13)15(18-9-10-19)12-3-7-14(17)8-4-12/h1-8,15,19H,9-10H2

InChI Key

CEZXCVIDNPJEJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)OCCS)Cl

Origin of Product

United States

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